
S-Methyl 2-bromohexanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Methyl 2-bromohexanethioate: is an organosulfur compound with the molecular formula C7H13BrOS It is a derivative of hexanoic acid, where the carboxyl group is replaced by a thioester group containing a bromine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: S-Methyl 2-bromohexanethioate can be synthesized through the reaction of 2-bromohexanoic acid with methyl thiocyanate in the presence of trifluoroacetic acid. This reaction yields this compound with a 55% yield . The reaction conditions typically involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the desired product in high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: S-Methyl 2-bromohexanethioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The thioester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium thiolate or potassium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or THF.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Major Products Formed:
Substitution: Formation of S-methyl 2-alkylthiohexanoates or S-methyl 2-aminothiohexanoates.
Reduction: Formation of 2-bromohexanol.
Oxidation: Formation of this compound sulfoxide or sulfone.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-Methyl 2-bromohexanethioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various sulfur-containing compounds, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to modify cysteine residues in proteins makes it a useful tool for probing the function of thiol-containing enzymes and studying redox biology.
Industry: The compound’s reactivity and functional group compatibility make it useful in the development of specialty chemicals and advanced materials. It can be employed in the synthesis of polymers, surfactants, and other industrially relevant compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
S-Methyl 2-chlorohexanethioate: Similar structure but with a chlorine atom instead of bromine.
S-Methyl 2-iodohexanethioate: Similar structure but with an iodine atom instead of bromine.
S-Methyl 2-fluorohexanethioate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: S-Methyl 2-bromohexanethioate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable reagent in specific synthetic applications.
Eigenschaften
| 115219-54-0 | |
Molekularformel |
C7H13BrOS |
Molekulargewicht |
225.15 g/mol |
IUPAC-Name |
S-methyl 2-bromohexanethioate |
InChI |
InChI=1S/C7H13BrOS/c1-3-4-5-6(8)7(9)10-2/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
WKESYIJWOJXEKT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C(=O)SC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


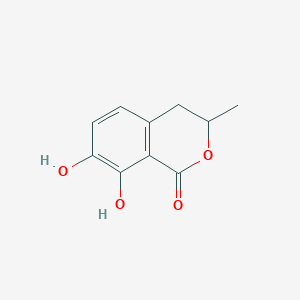
![{Ethoxy[(prop-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14309271.png)
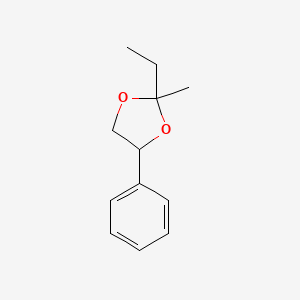
![3-(Chloromethyl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B14309282.png)

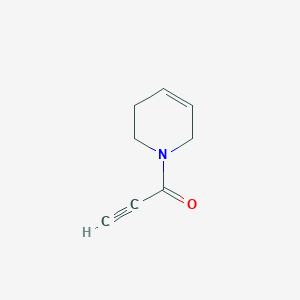
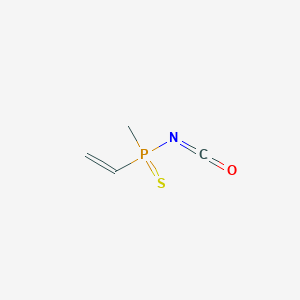
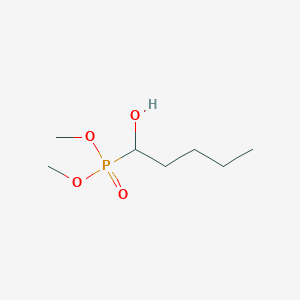

![1-Methyl-4-(2-methylthiiran-2-yl)-7-thiabicyclo[4.1.0]heptane](/img/structure/B14309335.png)
